molecular formula C7H9N3O2 B1603161 N-Methoxy-N-methylpyrazine-2-carboxamide CAS No. 317335-26-5

N-Methoxy-N-methylpyrazine-2-carboxamide

Cat. No. B1603161
M. Wt: 167.17 g/mol
InChI Key: JIHLDFSGBWILSR-UHFFFAOYSA-N
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Description

N-Methoxy-N-methylpyrazine-2-carboxamide is a chemical compound derived from pyrazine. It has a molecular weight of 167.17 and its molecular formula is C7H9N3O2 . The compound is a white solid .


Molecular Structure Analysis

The InChI code for N-Methoxy-N-methylpyrazine-2-carboxamide is 1S/C7H9N3O2/c1-10(12-2)7(11)6-5-8-3-4-9-6/h3-5H,1-2H3 . The compound’s structure includes a pyrazine ring, which is a six-membered ring with two nitrogen atoms, and it also contains methoxy and methyl functional groups .


Physical And Chemical Properties Analysis

N-Methoxy-N-methylpyrazine-2-carboxamide is a white solid . It has a molecular weight of 167.17 and its molecular formula is C7H9N3O2 . The compound’s InChI code is 1S/C7H9N3O2/c1-10(12-2)7(11)6-5-8-3-4-9-6/h3-5H,1-2H3 .

Scientific Research Applications

Synthesis and Reactivity

N-Methoxy-N-methylpyrazine-2-carboxamide is involved in various synthetic processes. A study by Sibi et al. (1995) demonstrated the conversion of carboxylic acids to their corresponding N-methoxy-N-methylamides using 2-chloro-1-methylpyridinium iodide as a coupling agent, highlighting its role in the synthesis of chiral compounds without racemization (Sibi et al., 1995). Similarly, Takács et al. (2007) utilized N-methoxy-N-methylpyrazine-2-carboxamide derivatives in palladium-catalyzed aminocarbonylation of nitrogen-containing iodo-heteroaromatics to synthesize biologically relevant compounds (Takács et al., 2007).

Chemical Studies and Modifications

Various studies have explored the chemical properties and potential modifications of N-methoxy-N-methylpyrazine-2-carboxamide. For instance, Albert (1979) researched the transformation of 2-aminopyrazine-3-carboxamide derivatives into pteridin-4-one and its derivatives, providing insight into chemical behavior and synthesis pathways (Albert, 1979). Another study by Lee (2007) discussed the synthesis of N-methoxy-N-methylamides, a class to which N-methoxy-N-methylpyrazine-2-carboxamide belongs, using different reagents and methodologies (Lee, 2007).

Biological and Medicinal Chemistry

In the realm of medicinal chemistry, Mortlock et al. (1997) found that certain sulfonamides, including N-Methyl-2-[4-(2-methylpropyl)phenyl]-3-(3-methoxy-5-methylpyrazin-2-ylsulfamoyl)benzamide, exhibit high affinity and selectivity for the endothelin ETA receptor, indicating potential medicinal applications (Mortlock et al., 1997).

properties

IUPAC Name

N-methoxy-N-methylpyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-10(12-2)7(11)6-5-8-3-4-9-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIHLDFSGBWILSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=NC=CN=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20626923
Record name N-Methoxy-N-methylpyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methoxy-N-methylpyrazine-2-carboxamide

CAS RN

317335-26-5
Record name N-Methoxy-N-methylpyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of pyrazine-2-carboxylic acid (2.0 g, 16.1 mmol) in methylene chloride (54 mL) at 0° C. is added oxalyl chloride (7.1 mL, 80.6 mmol) and N,N-dimethylformamide (0.12 mL, 1.6 mmol). The cooling bath is removed after 10 min and the reaction mixture stirred 18 h at room temperature. The reaction mixture is concentrated in vacuo. The residual oil is dissolved in methylene chloride (54 mL) and treated with N,O-dimethylhydroxylamine hydrochloride (2.36 g, 24.15 mmol) and triethylamine (11.2 mL, 80.6 mmol). The reaction mixture is stirred for 3 h at room temperature and diluted with methylene chloride. The resulting mixture is washed with water (50 mL), saturated aqueous bicarbonate (50 mL), and brine (100 mL), and concentrated in vacuo to yield the title compound, 2.35 g (88%), as a brown oil.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
7.1 mL
Type
reactant
Reaction Step One
Quantity
0.12 mL
Type
reactant
Reaction Step One
Quantity
54 mL
Type
solvent
Reaction Step One
Quantity
2.36 g
Type
reactant
Reaction Step Two
Quantity
11.2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a 500 ml round bottom flask, pyrazine-2-carboxylic acid (58 g, 467.37 mmol) was suspended in dry CH2Cl2 (250 ml): oxalyl chloride (50.1 ml, 560.85 mmol) was added along with a few drops of DMF, and the mixture was stirred at room temperature for 12 hours. N,O-Dimethylhydroxylamine hydrochloride (54.7 g, 560.85 mmol) was added, and the resultant mixture was cooled down to 5° C. Triethylamine (195 ml, 1402.12 mmol) was added via a dropping funnel, and the reaction mixture was stirred at room temperature for 30 minutes before being filtered. The filter cake was washed with EtOAc, and the combined filtrate was washed with saturated sodium bicarbonate and brine, concentrated to an oil and dried under high vacuum to give the desired product (72 g).
Quantity
58 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
50.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
54.7 g
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
195 mL
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Knegtel, JD Charrier, S Durrant, C Davis… - Journal of medicinal …, 2019 - ACS Publications
… -6-(4-isopropylsulfonylphenyl)-N-methoxy-N-methylpyrazine-2-carboxamide (8.8 g, 77% yield)… 3-Amino-6-(4-isopropylsulfonylphenyl)-N-methoxy-N-methylpyrazine-2-carboxamide (5 g, …
Number of citations: 38 pubs.acs.org

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